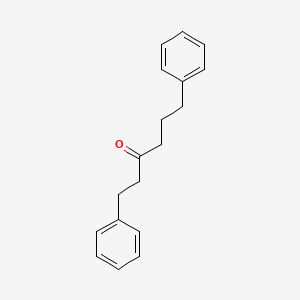![molecular formula C4H10Cl4SiW B14290543 Tetrachloro[(trimethylsilyl)methylidene]tungsten CAS No. 114515-85-4](/img/structure/B14290543.png)
Tetrachloro[(trimethylsilyl)methylidene]tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro[(trimethylsilyl)methylidene]tungsten is an organometallic compound that features a tungsten center bonded to a tetrachloro ligand and a trimethylsilyl-substituted methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrachloro[(trimethylsilyl)methylidene]tungsten can be synthesized through the reaction of tungsten hexachloride with trimethylsilylmethyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of tungsten hexachloride in anhydrous solvent such as tetrahydrofuran (THF).
- Addition of trimethylsilylmethyl lithium to the solution.
- Stirring the reaction mixture at low temperatures to facilitate the formation of the desired product.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This may include the use of larger reaction vessels, automated systems for reagent addition, and enhanced purification techniques to ensure product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Tetrachloro[(trimethylsilyl)methylidene]tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tungsten complexes.
Substitution: Ligand substitution reactions can occur, where the tetrachloro or trimethylsilyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) oxo complexes, while reduction can produce tungsten(II) or tungsten(0) species. Substitution reactions can result in a variety of tungsten complexes with different ligands.
Scientific Research Applications
Tetrachloro[(trimethylsilyl)methylidene]tungsten has several scientific research applications, including:
Chemistry: It is used as a catalyst in olefin metathesis reactions, which are important for the synthesis of various organic compounds.
Biology: The compound’s reactivity and ability to form stable complexes make it useful in studying biological systems and enzyme mimetics.
Medicine: Research into its potential as a therapeutic agent or in drug delivery systems is ongoing.
Industry: Its catalytic properties are exploited in industrial processes, such as polymerization and fine chemical synthesis.
Mechanism of Action
The mechanism by which tetrachloro[(trimethylsilyl)methylidene]tungsten exerts its effects involves the coordination of the tungsten center with various substrates. The molecular targets and pathways include:
Coordination Chemistry: The tungsten center can coordinate with multiple ligands, facilitating catalytic cycles in reactions like olefin metathesis.
Electron Transfer: The compound can participate in electron transfer processes, influencing redox reactions and catalytic activity.
Comparison with Similar Compounds
Tetrachloro[(trimethylsilyl)methylidene]tungsten can be compared with other similar compounds, such as:
Tetrachloro[(methylidene)]tungsten: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
Tetrachloro[(trimethylsilyl)methylidene]molybdenum: Similar structure but with molybdenum instead of tungsten, leading to variations in catalytic properties and applications.
Uniqueness
The presence of the trimethylsilyl group in this compound imparts unique steric and electronic properties, enhancing its stability and reactivity compared to other tungsten or molybdenum complexes.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
114515-85-4 |
|---|---|
Molecular Formula |
C4H10Cl4SiW |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
tetrachloro(trimethylsilylmethylidene)tungsten |
InChI |
InChI=1S/C4H10Si.4ClH.W/c1-5(2,3)4;;;;;/h1H,2-4H3;4*1H;/q;;;;;+4/p-4 |
InChI Key |
WYSWRCVDKXRLDH-UHFFFAOYSA-J |
Canonical SMILES |
C[Si](C)(C)C=[W](Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)





